The compound is cataloged under the CAS number 1105210-88-5, and its molecular weight is approximately 364.5 g/mol. It falls within the category of thioamide compounds due to the presence of a thio group () in its structure, and it is also recognized for its functional groups that may impart specific biological activities .
The synthesis of N-(6-((4-oxo-4-((1-phenylethyl)amino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide typically involves several key steps:
These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity .
The molecular structure of N-(6-((4-oxo-4-((1-phenylethyl)amino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide features several distinctive elements:
The structural formula can be represented by its SMILES notation: O=C(CCCSc1ccc(NC(=O)C2CC2)nn1)NCC1CCCO1
, indicating the connectivity between various functional groups .
N-(6-((4-oxo-4-((1-phenylethyl)amino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide may participate in several chemical reactions:
These reactions are crucial for understanding the compound's reactivity profile in biological systems and synthetic applications .
The physical properties of N-(6-((4-oxo-4-((1-phenylethyl)amino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 364.5 g/mol |
Density | Not Available |
Melting Point | Not Available |
Boiling Point | Not Available |
These properties suggest that while detailed physical data may not be available, the compound's structure indicates potential solubility in organic solvents due to its diverse functional groups .
N-(6-((4-oxo-4-((1-phenylethyl)amino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide holds promise in various scientific applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2